6-Ethoxyimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxyimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFQECQTZILHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602181 | |
| Record name | 6-Ethoxyimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57470-53-8 | |
| Record name | 6-Ethoxyimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Activities and Biological Targets of 6 Ethoxyimidazo 1,2 B Pyridazine and Its Analogues Pre Clinical Focus
Kinase Inhibition Profiles
Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have demonstrated notable activity as kinase inhibitors. nih.gov Research into these compounds has revealed selective inhibition of various kinases, with some derivatives showing IC50 values below 100 nM for DYRKs and CLKs. researchgate.netnih.gov The imidazo[1,2-b]pyridazine structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a basis for the development of inhibitors for a wide range of protein kinases. researchgate.net
RET Kinase Inhibition
The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Fusions and mutations in the RET gene can lead to its constitutive activation, driving the development of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. nih.govnih.gov Consequently, RET has become a significant target for cancer therapy. nih.gov
Analogues of 6-Ethoxyimidazo[1,2-b]pyridazine have been developed as potent inhibitors of wild-type RET and its oncogenic fusion proteins. The most common RET fusions in NSCLC are KIF5B-RET and CCDC6-RET. nih.govnih.gov These fusions lead to the overexpression of the RET protein and are considered key drivers of oncogenesis. nih.gov Preclinical studies have shown that RET inhibitors can effectively suppress the growth of cancer cells harboring these fusion proteins. For instance, vandetanib (B581) has demonstrated activity against both KIF5B-RET and CCDC6-RET in vitro and in vivo. researchgate.net It has been shown to suppress the growth of KIF5B-RET-transfected cells and CCDC6-RET-positive lung adenocarcinoma cells. researchgate.net Similarly, selpercatinib (B610774), a highly selective RET inhibitor, has shown efficacy against various RET fusions, including KIF5B-RET and CCDC6-RET. nih.gov
Table 1: Efficacy of RET Inhibitors Against Oncogenic Fusions
| Compound | Fusion Protein | Model System | Outcome | Reference |
| Vandetanib | KIF5B-RET | Transfected NIH3T3 fibroblasts, Ba/F3 lymphocytes | Growth suppression | researchgate.net |
| Vandetanib | CCDC6-RET | LC-2 lung adenocarcinoma cells, Xenograft models | Growth suppression, Anti-tumor effects | researchgate.net |
| Selpercatinib | KIF5B-RET, CCDC6-RET | In vitro and clinical trials | Inhibition of RET fusions | nih.gov |
| Cabozantinib | KIF5B-RET | NSCLC patient | Complete and durable response | asco.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
A significant challenge in the treatment of RET-driven cancers is the emergence of acquired resistance to RET inhibitors. nih.govelsevierpure.com Mutations in the solvent-front region of the RET kinase domain, particularly at the G810 residue (G810C, G810R, and G810S), are a common mechanism of resistance to selective RET inhibitors like selpercatinib and pralsetinib. nih.govelsevierpure.comnih.gov These mutations are predicted to sterically hinder the binding of these drugs. elsevierpure.com
To overcome this resistance, novel alkynyl nicotinamide-based inhibitors have been designed. nih.gov Several of these compounds have demonstrated potent inhibition of all six G810 solvent-front mutants as well as the V804M gatekeeper mutant, with IC50 values below 50 nM in cell culture. nih.gov For example, compounds HSN608, HSL476, and HSL468 have shown significant efficacy in suppressing tumors driven by the KIF5B-RET(G810C) mutation. nih.gov
Table 2: Inhibition of RET Solvent-Front Mutants
| Compound | RET Mutant | Assay Type | IC50 (nM) | Reference |
| HSN608 | G810C, G810R, G810S | Enzyme activity | Not specified | nih.gov |
| HSL476 | G810C, G810R, G810S | Enzyme activity | Not specified | nih.gov |
| Various alkynyl nicotinamides | G810C, G810R, G810S | Cell-based | <50 | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The anti-tumor efficacy of imidazo[1,2-b]pyridazine analogues has been evaluated in various preclinical models, including xenografts and genetically engineered mouse models (GEMMs). researchgate.netnih.gov Xenograft models, which involve implanting human cancer cell lines into immunocompromised mice, are commonly used to screen the efficacy of anticancer compounds. nih.govnih.gov For instance, the anti-tumor effects of vandetanib were demonstrated in a xenograft model using CCDC6-RET lung adenocarcinoma tumors. researchgate.net
GEMMs, where tumors develop due to specific genetic modifications in the mouse, are considered by some to be more faithful predictors of anticancer drug efficacy in humans. nih.gov One study showed that a GEMM of melanoma more accurately reflected the tumor pharmacokinetics of carboplatin (B1684641) in patients compared to xenograft models. nih.gov In the context of RET-driven cancers, immunocompetent KIF5B-RET transgenic mice have been used to demonstrate the in vivo activity of RET inhibitors. researchgate.net
Furthermore, preclinical studies have modeled acquired resistance in vivo. A patient-derived xenograft (PDX) model from a CCDC6-RET fusion-positive NSCLC patient was used to study resistance to selpercatinib, revealing the emergence of the RET G810R mutation. elsevierpure.com In cell-derived xenograft (CDX) tumors driven by KIF5B-RET(G810C), the compounds HSN608, HSL476, and HSL468 significantly suppressed and even caused regression of tumors that were resistant to selpercatinib. nih.gov
NTRK Kinase Inhibition
The neurotrophic tropomyosin receptor kinase (NTRK) genes (NTRK1, NTRK2, NTRK3) encode for the TRK family of receptors (TRKA, TRKB, TRKC). nih.govresearchgate.net Fusions involving these genes are oncogenic drivers in a variety of cancers. researchgate.net The development of TRK inhibitors has been a significant advancement in cancer therapy. nih.gov
Recently, a series of novel imidazo[1,2-b]pyridazine derivatives have been discovered as potent second-generation TRK inhibitors. nih.gov These compounds are designed to overcome resistance to first-generation inhibitors. For example, the representative compound 15m potently inhibited wild-type TRK as well as the resistant mutants TRKG595R and TRKG667C with very low IC50 values. nih.gov This compound also demonstrated good oral bioavailability and induced apoptosis in cells expressing both wild-type and mutant TRK. nih.gov In vivo studies with another novel second-generation TRK inhibitor, BPI-28592, showed effective tumor suppression in xenograft models harboring TRK fusions, including those with resistance mutations. researchgate.net
Table 3: Inhibition of NTRK Kinases by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 15m | TRKWT | 0.08 | nih.gov |
| 15m | TRKG595R | 2.14 | nih.gov |
| 15m | TRKG667C | 0.68 | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Tyk2 JH2 Pseudokinase Inhibition
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of signaling for pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons. dundee.ac.ukcardiff.ac.uk Consequently, Tyk2 is an attractive therapeutic target for a variety of immune-inflammatory diseases. dundee.ac.ukcardiff.ac.uk A key advantage of targeting the pseudokinase (JH2) domain of Tyk2 is the potential for greater selectivity compared to inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain. cardiff.ac.uk The imidazo[1,2-b]pyridazine (IZP) scaffold has been identified as a promising starting point for the development of potent and selective allosteric inhibitors that bind to the Tyk2 JH2 domain. dundee.ac.ukcardiff.ac.uk
Analogues based on the imidazo[1,2-b]pyridazine scaffold function as allosteric inhibitors by binding to the Tyk2 JH2 pseudokinase domain. dundee.ac.uk This binding suppresses the cytokine-mediated activation of the catalytic JH1 domain, thereby inhibiting the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. dundee.ac.uknih.gov
Structural studies of these compounds bound to Tyk2 JH2 reveal a consistent binding mode. The interaction is primarily stabilized through two key hydrogen bond networks. nih.gov One network forms at the hinge region, where the N1 nitrogen of the imidazo[1,2-b]pyridazine core and an amino substituent engage with the backbone of Val690. nih.gov A second network occurs near the gatekeeper residue, where a substituent on the core interacts with Lys642 and Glu688, often through a bridging water molecule. nih.gov Through iterative modifications of the substituents on the imidazo[1,2-b]pyridazine scaffold, researchers have improved cellular potency while maintaining high selectivity for the JH2 domain over the JH1 domain. dundee.ac.uk
The therapeutic potential of Tyk2 JH2 inhibitors derived from the imidazo[1,2-b]pyridazine scaffold has been demonstrated in pre-clinical models of inflammation. For instance, a highly potent and selective Tyk2 JH2 inhibitor, developed from a 6-anilino imidazopyridazine series, showed significant efficacy in a rat adjuvant-induced arthritis (AIA) model, a well-established pre-clinical model for rheumatoid arthritis. nih.govnih.gov
In a rat pharmacodynamics model, this class of inhibitors proved highly effective at inhibiting the production of interferon-gamma (IFNγ). nih.gov When tested in the rat AIA model, an optimized compound was fully efficacious at a low oral dose, demonstrating a significant reduction in paw swelling and bone destruction. nih.govnih.gov These findings underscore the in vivo anti-inflammatory and disease-modifying potential of targeting the Tyk2 pathway with imidazo[1,2-b]pyridazine-based JH2 inhibitors. nih.govnih.gov
| Compound Class | Pre-clinical Model | Key Findings | Reference |
| Imidazo[1,2-b]pyridazine Analogue | Rat Adjuvant Arthritis (AIA) | Fully efficacious at 5 mg/kg, bid; inhibited IFNγ production. | nih.gov |
| Upadacitinib (JAK1-selective) | Rat Adjuvant Arthritis (AIA) | Dose-dependent reduction in paw swelling and bone destruction. | nih.gov |
| Tofacitinib (pan-JAK) | Rat Adjuvant Arthritis (AIA) | Effective in managing disease signs, but with noted effects on hematological parameters. | nih.gov |
FLT3 Kinase Inhibition in Pre-clinical Models
Fms-like tyrosine kinase 3 (FLT3) is a critical drug target in acute myeloid leukemia (AML), particularly in patients with FLT3 mutations who often face higher relapse rates and poorer outcomes. nih.govresearchgate.net The imidazo[1,2-b]pyridazine scaffold has proven to be a highly suitable core for developing potent FLT3 inhibitors. researchgate.net
A series of imidazo[1,2-b]pyridazine derivatives demonstrated significant inhibitory activity against both internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations. nih.govresearchgate.net One lead compound, 34f , exhibited nanomolar inhibitory activity against recombinant FLT3-ITD and the D835Y mutant. researchgate.net
In pre-clinical cellular models, compound 34f was highly effective against FLT3-ITD-positive AML cell lines, including MV4-11 and MOLM-13, while showing much lower sensitivity in FLT3-independent cell lines. researchgate.net In vivo studies using MV4-11 xenograft-bearing mice confirmed the anti-tumor activity, where treatment with compound 34f markedly blocked tumor growth without observable adverse effects. researchgate.net These findings highlight the potential of imidazo[1,2-b]pyridazine analogues as targeted therapies for FLT3-mutated AML. researchgate.net
| Compound | Target | Assay / Model | Activity (IC₅₀ / GI₅₀) | Reference |
| 34f | Recombinant FLT3-ITD | Kinase Assay | 4 nM | researchgate.net |
| 34f | Recombinant FLT3-D835Y | Kinase Assay | 1 nM | researchgate.net |
| 34f | MV4-11 (AML cell line) | Cell Growth Inhibition | 7 nM | researchgate.net |
| 34f | MOLM-13 (AML cell line) | Cell Growth Inhibition | 9 nM | researchgate.net |
| 34f | MV4-11 Xenograft | In vivo tumor growth | Marked growth blockage | researchgate.net |
JAK2 Kinase Inhibition
The Janus kinase (JAK) family, including JAK2, plays a central role in cytokine signaling pathways that regulate immunity and inflammation. nih.gov Dysregulation of JAK2 activity, often through mutations like JAK2V617F, is implicated in a range of myeloproliferative diseases, making it a key therapeutic target. nih.gov Patent literature reveals that imidazo[1,2-b]pyridazine derivatives have been specifically designed and investigated as inhibitors of Janus kinases, including JAK2. nih.gov While many research efforts focus on achieving selectivity for one JAK family member over another to optimize the benefit-risk profile, the imidazo[1,2-b]pyridazine scaffold has been successfully utilized to generate compounds that potently inhibit JAK2. nih.govnih.gov
CDK12 Modulation: Molecular Glue Enhancers for Targeted Protein Degradation
Beyond simple kinase inhibition, certain imidazo[1,2-b]pyridazine analogues have been identified as molecular glue enhancers for targeted protein degradation. The CDK12 inhibitor SR-4835 , which is built on an imidazo[1,2-b]pyridazine core, promotes the proteasomal degradation of its binding partner, cyclin K. mdpi.comresearchgate.net
This occurs through a molecular glue mechanism where SR-4835 facilitates the formation of a ternary complex between CDK12 and DDB1, an adaptor protein for the CUL4-RBX1 E3 ubiquitin ligase. mdpi.comresearchgate.net This induced proximity leads to the ubiquitination and subsequent degradation of cyclin K. mdpi.comresearchgate.net The ability of these compounds to induce cyclin K degradation correlates with their enhanced ability to inhibit cell growth. mdpi.com This mechanism has been further refined through the rational design of dual-site molecular glues, such as LL-K12-18 , which build upon the original scaffold to enhance degradation kinetics and efficiency, demonstrating a novel therapeutic modality for this compound class.
DYRKs and CLKs Kinase Inhibition, including Parasitic Kinases (e.g., Plasmodium falciparum CLK1)
The imidazo[1,2-b]pyridazine scaffold has been successfully explored for its ability to inhibit various eukaryotic kinases, including the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and Cyclin-dependent kinase-like (CLK) families. nih.gov Selective inhibitors of DYRK1A are of interest for treating neurological disorders and cancer. dundee.ac.uk Research has led to the discovery of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives that are potent and selective inhibitors of both DYRKs and CLKs, with activities in the nanomolar range. nih.gov
Crucially, this inhibitory activity extends to kinases in unicellular parasites, where significant structural differences from human kinases can be exploited for therapeutic gain. nih.gov Several imidazo[1,2-b]pyridazine compounds have shown potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), a kinase essential for the asexual blood stage of the malaria parasite. nih.gov For example, compound 20a was identified as a potent inhibitor of human CLK1, CLK4, DYRK1A, and importantly, PfCLK1, demonstrating the potential of this scaffold in developing novel anti-malarial agents. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
| 20a | PfCLK1 | 32 nM | nih.gov |
| 20a | CLK4 | 44 nM | nih.gov |
| 20a | DYRK1A | 50 nM | nih.gov |
| 20a | CLK1 | 82 nM | nih.gov |
Inhibition of Other Kinases (e.g., c-Met, Aurora, mTOR, PI3K)
Analogues of the imidazo[1,2-b]pyridazine scaffold have demonstrated inhibitory activity against a variety of protein kinases that are crucial for cell signaling and are often dysregulated in cancer.
c-Met: The c-Met receptor tyrosine kinase is a well-known target in cancer therapy. While direct studies on this compound are limited, closely related imidazo[1,2-α]pyridine derivatives have been specifically designed and evaluated as c-Met inhibitors. nih.gov A series of these compounds, bearing a 1,2,3-triazole moiety, showed significant inhibitory activity against c-Met kinase in a cell-free assay, with the most active derivatives inhibiting the kinase by 51-55% at a concentration of 25 µM. nih.gov
Aurora Kinases: Aurora kinases are key regulators of cell division, and their inhibition is a recognized anti-cancer strategy. Research into related heterocyclic cores suggests the potential of imidazo[1,2-b]pyridazines for this activity. For instance, potent Aurora kinase inhibitors have been developed using imidazo[1,2-a]pyrazine (B1224502) and imidazo[4,5-b]pyridine scaffolds. acs.orgnih.govnih.gov One lead compound from an imidazo[1,2-a]pyrazine series was identified as a potent Aurora inhibitor, spurring further optimization to improve its drug-like properties. nih.govnih.gov
mTOR and PI3K: The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival that is frequently overactive in human cancers. nih.govresearchgate.net Imidazo[1,2-b]pyridazine derivatives have emerged as potent inhibitors of key kinases in this pathway.
A series of novel imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized and found to have significant mTOR inhibitory activity; compounds A17 and A18 displayed IC₅₀ values of 0.067 μM and 0.062 μM, respectively. nih.gov
Further exploration led to the development of imidazo[1,2-b]pyridazine derivatives as potent dual PI3K/mTOR inhibitors. nih.gov One exceptional compound, compound 42, exhibited IC₅₀ values of 0.06 nM against PI3Kα and 3.12 nM against mTOR, demonstrating powerful dual-target activity. nih.gov This compound also showed significant anti-tumor activity in both in vitro and in vivo models. nih.gov
Anti-Cancer Mechanisms Beyond Kinase Inhibition
While kinase inhibition is a primary mechanism, the anti-cancer potential of this scaffold extends to other cellular targets and processes.
The c-Myc oncogene promoter region contains guanine-rich sequences capable of forming G-quadruplex (G4) DNA structures, which act as silencers of c-Myc transcription. nih.gov Stabilization of these G4 structures by small molecules is considered a promising anti-cancer strategy. nih.gov While various heterocyclic compounds, such as pyridoquinazolinones and monohydrazones, have been investigated for their ability to bind and stabilize c-Myc G4 DNA, a review of available scientific literature did not yield specific studies on the interaction of this compound or its direct analogues with these structures. nih.govnih.gov This represents a potential area for future investigation.
Consistent with their kinase-inhibiting capabilities, imidazo[1,2-b]pyridazine analogues exhibit broad anti-proliferative activity across a range of human cancer cell lines. This activity has been demonstrated in numerous pre-clinical studies, highlighting the scaffold's potential as a basis for new oncology drugs.
Imidazo[1,2-b]pyridazine diaryl urea derivatives showed significant anti-proliferative effects, particularly against non-small cell lung cancer cell lines A549 and H460, with IC₅₀ values ranging from 0.02 μM to 20.7 μM. nih.gov
Another derivative, compound 27f, demonstrated remarkable and potent anti-proliferative activity in the nanomolar range against various cancer cell lines, including an IC₅₀ of 6.0 nM in the A549 lung cancer cell line. acs.org
A novel series of imidazo[1,2-b]pyridazine derivatives were developed as potent inhibitors of Tropomyosin receptor kinases (TRKs), with the representative compound 15m showing good anti-proliferative activity against Ba/F3 cell lines expressing both wild-type and mutant TRK fusion proteins. researchgate.net
The table below summarizes the anti-proliferative activity of selected imidazo[1,2-b]pyridazine analogues in different cancer cell lines.
Table 1: Anti-proliferative Activity of Imidazo[1,2-b]pyridazine Analogues
| Compound Series/Name | Cell Line(s) | Measured Activity (IC₅₀) | Reference(s) |
|---|---|---|---|
| Diaryl urea derivatives | A549, H460 (Lung) | 0.02 µM - 20.7 µM | nih.gov |
| Compound 27f | A549 (Lung) | 6.0 nM | acs.org |
Anti-Infective and Anti-Parasitic Potential
The imidazo[1,2-b]pyridazine scaffold has also been explored for its activity against infectious disease agents, including bacteria and parasites. nih.gov
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents. nih.gov Several studies have demonstrated the potent in vitro activity of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis.
A series of imidazo[1,2-b]pyridazine derivatives incorporating a benzohydrazide (B10538) moiety were synthesized and evaluated against the H37Rv strain of M. tuberculosis. nih.govnih.gov Several of these compounds (6c, 6d, 6f, 6g, 6i, 6j, and 6k) were found to be highly potent, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL. nih.govnih.gov Other compounds in the same series showed good activity, with MICs of 3.125 µg/mL. nih.govnih.gov
In another study, imidazo[1,2-b]pyridazine analogues containing piperazine (B1678402) and morpholine (B109124) moieties were synthesized. nih.govmdpi.com The most potent compounds from this series, 8h and 8j, exhibited strong in vitro anti-TB activity with an MIC of 1.6 µg/mL. nih.govmdpi.com
The table below details the in vitro anti-tubercular activity of these analogues.
Table 2: In Vitro Anti-tubercular Activity of Imidazo[1,2-b]pyridazine Analogues against M. tuberculosis H37Rv
| Compound Series | Most Potent MIC (µg/mL) | Reference(s) |
|---|---|---|
| Benzohydrazide derivatives (6c, 6d, 6f, 6g, 6i, 6j, 6k) | 1.6 | nih.govnih.gov |
Filarial infections such as lymphatic filariasis and onchocerciasis affect millions worldwide, and there is a pressing need for new macrofilaricidal drugs that kill adult worms. mdpi.com While the imidazo[1,2-b]pyridazine scaffold has been investigated for some anti-parasitic activities, for example against protozoans like Giardia lamblia, a thorough search of the scientific literature did not reveal studies evaluating the macrofilaricidal efficacy of this compound or its analogues against the filarial nematodes Brugia pahangi or Acanthocheilonema viteae. nih.govresearchgate.netnih.gov The potential of this chemical class against these complex parasitic worms remains an unexamined area of research.
Anti-human Cytomegalovirus (HCMV) Activity
While direct studies on the anti-human cytomegalovirus (HCMV) activity of this compound are not extensively documented in publicly available research, studies on structurally related compounds provide insights into potential mechanisms. For instance, research on 5-aminopyrazine compounds, which are structurally distinct but also heterocyclic, has identified them as inhibitors of HCMV replication. nih.gov These compounds were found to inhibit the production of viral immediate-early protein 2 (IE2), a crucial regulator of viral gene expression. nih.gov This suggests that small molecules can interfere with key viral processes.
In a high-throughput screening of largely uncharacterized kinase inhibitors, three 5-aminopyrazine compounds (XMD7-1, -2, and -27) were identified that inhibited HCMV replication at low micromolar concentrations. nih.gov The 50% effective dose (ED50) for these compounds against the AD169 and Merlin strains of HCMV was in the range of 0.3–0.4 μM and 2.1–2.5 μM, respectively. nih.gov The anti-HCMV activity of these compounds was linked to a decrease in the production of IE2 proteins, including IE2-86, IE2-60, and IE2-40. nih.gov
It is important to note that these findings are on structurally related but different compounds. Further research is necessary to determine if this compound or its close analogues possess similar anti-HCMV activity and to elucidate their specific mechanism of action.
Activity against Leishmania amazonensis Kinases
The direct activity of this compound against Leishmania amazonensis kinases is not specifically detailed in the available literature. However, the broader context of research into Leishmania kinases provides a basis for understanding potential therapeutic strategies. Leishmania parasites, the causative agents of leishmaniasis, have a complex life cycle and have developed mechanisms to subvert the host's immune response. nih.govnih.gov
One area of interest is the role of kinases in the host-parasite interaction. For example, Leishmania secretes Casein Kinase 1 (L-CK1.2), which is believed to be crucial for subverting the host macrophage's signaling pathways. nih.gov A quantitative mass spectrometry approach has been used to identify host proteins that are phosphorylated by L-CK1.2, revealing a number of potential targets involved in processes like actin cytoskeleton organization and apoptosis. nih.gov This highlights the potential of targeting parasite-secreted kinases as a therapeutic strategy. While research has identified that an enhanced Th1 response in the absence of IL-10 is not sufficient to clear Leishmania amazonensis infection, it points to the complex immunomodulatory mechanisms employed by the parasite. nih.gov
Future research could explore whether this compound or its derivatives can inhibit Leishmania kinases, such as L-CK1.2, or other kinases essential for the parasite's survival and pathogenesis within the host.
Neurological Applications
Binding Affinity to β-Amyloid Plaques (In vitro)
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and assessed for their ability to bind to β-amyloid (Aβ) plaques in vitro. nih.gov These plaques are a hallmark of Alzheimer's disease. The binding affinities of these compounds, measured as the inhibition constant (Ki), varied significantly depending on the chemical groups attached at the 2 and 6 positions of the imidazo[1,2-b]pyridazine core. nih.gov
The in vitro evaluation used synthetic Aβ1-40 aggregates. The binding affinities of the synthesized derivatives were found to be in the range of 11.0 to over 1000 nM. nih.gov One particular derivative, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity with a Ki value of 11.0 nM. nih.gov This suggests that the imidazo[1,2-b]pyridazine scaffold is a promising starting point for developing potent Aβ plaque ligands.
Table 1: In vitro Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to Aβ Plaques
| Compound | Substitution Pattern | Binding Affinity (Ki, nM) |
|---|---|---|
| Derivative 1 | Varied at 2- and 6-positions | >1000 |
| Derivative 2 | Varied at 2- and 6-positions | ... |
| 4 | 2-(4'-Dimethylaminophenyl)-6-(methylthio) | 11.0 |
This table is illustrative and based on the reported range of affinities. Specific data for a wider range of individual compounds would require access to the primary research data.
Development as Potential PET Radiotracers for Amyloid Imaging
The high binding affinity of certain imidazo[1,2-b]pyridazine derivatives for Aβ plaques makes them attractive candidates for the development of Positron Emission Tomography (PET) radiotracers. nih.gov PET imaging is a non-invasive technique that can visualize the distribution of Aβ plaques in the brains of living individuals, which is crucial for the diagnosis of Alzheimer's disease. nih.gov
The development of PET tracers involves labeling a high-affinity ligand with a positron-emitting isotope, such as Fluorine-18 (18F). nih.govnih.gov The resulting radiotracer should be able to cross the blood-brain barrier, bind specifically to Aβ plaques, and then be cleared from the brain to provide a good signal-to-noise ratio for imaging. nih.gov
The derivative 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, with its strong binding affinity, was highlighted as a promising lead for the creation of novel PET radiotracers for imaging Aβ plaques. nih.gov Further structural modifications to incorporate a positron-emitting radionuclide would be the next step in this development process. A related compound, [18F]DRKXH1, an imidazo[1,2-a]pyridine (B132010) derivative, has undergone preclinical and initial human studies as an Aβ PET tracer, demonstrating the potential of this class of compounds in amyloid imaging. nih.gov
Necroptosis Inhibition and RIPK1 Targeting
Necroptosis is a form of programmed cell death that is regulated by a signaling cascade involving several key proteins, including Receptor-Interacting Protein Kinase 1 (RIPK1). nih.govnih.gov Dysregulation of necroptosis has been implicated in a variety of diseases, including inflammatory conditions and neurodegenerative disorders. nih.govmdpi.com The kinase activity of RIPK1 is essential for initiating necroptosis. nih.govfrontiersin.org
Research has led to the discovery of small molecules that can inhibit the kinase activity of RIPK1, thereby blocking necroptosis. nih.govnih.govresearchgate.net One such class of inhibitors, exemplified by the small molecule PK6 and its optimized derivative PK68, has shown potent inhibition of RIPK1-dependent necroptosis. nih.govnih.gov PK68 was found to have an EC50 of approximately 14–22 nM in human and mouse cells and effectively blocks the cellular activation of RIPK1 and downstream signaling molecules. nih.govnih.gov
While the direct activity of this compound on RIPK1 has not been reported, the imidazo[1,2-b]pyridazine scaffold could potentially serve as a template for designing novel RIPK1 inhibitors. Given that RIPK1-mediated necroptosis is implicated in neurodegenerative diseases, exploring the potential of imidazo[1,2-b]pyridazine derivatives as RIPK1 inhibitors could open up new therapeutic avenues. mdpi.com
Table 2: Key Proteins in the Necroptosis Pathway
| Protein | Function | Role in Necroptosis |
|---|---|---|
| RIPK1 | Serine/threonine kinase | Initiates the necroptotic signal cascade. nih.govmdpi.com |
| RIPK3 | Serine/threonine kinase | Recruited and activated by RIPK1. nih.govmdpi.com |
| MLKL | Pseudokinase | Phosphorylated by RIPK3, leading to oligomerization and membrane disruption. nih.govmdpi.com |
Structure Activity Relationship Sar and Mechanistic Insights
Comprehensive SAR Analysis of Imidazo[1,2-b]pyridazine (B131497) Frameworksresearchgate.net
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. nih.gov Optimization of these substitutions is a key strategy in the development of potent and selective inhibitors for various biological targets. nih.gov
Systematic modifications at the C-2, C-3, C-6, and C-8 positions of the imidazo[1,2-b]pyridazine ring have revealed critical insights into their structure-activity relationships.
C-2 Position: The substituent at the C-2 position is crucial for the binding affinity of these compounds to various targets. For instance, in the context of ligands for β-amyloid plaques, a 2-N,N-dimethylaminophenyl moiety appears to be a significant requirement for achieving desirable binding affinities. nih.gov The substitution of the phenyl ring at this position with pyridinyl or thiophenyl rings leads to a significant reduction in binding affinity. nih.gov
C-3 Position: Optimization at the C-3 position has been shown to enhance inhibitory activity. For IKKβ inhibitors, modifications at this position, in conjunction with the C-6 position, increased both cell-free IKKβ inhibitory activity and TNFα inhibition. nih.gov For mTOR inhibitors, introducing a hydrogen at the C-3 position was found to be more favorable than methyl or ethyl groups. researchgate.netnih.gov In some cases, the C-3 position is also a site for electrophilic substitution reactions like nitration, which is influenced by the nature of the substituent at the C-2 position. researchgate.net
C-6 Position: The C-6 position demonstrates a moderate tolerance for various modifications. nih.gov In the development of Tyk2 JH2 inhibitors, replacing an anilino group at C-6 with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically improved metabolic stability. nih.gov For β-amyloid plaque ligands, substituents at the C-6 position can modulate binding affinity, with a 6-methylthio analogue showing higher affinity than a 6-methoxy analogue. nih.gov The introduction of a halogen at the C-6 position is also a key step in the synthesis of the imidazo[1,2-b]pyridazine backbone. nih.gov
C-8 Position: For certain kinase inhibitors, substitution at the C-8 position has been explored. For example, in a series of ALK2 inhibitors, a (S)-3-methylmorpholine group at C-8 was found to be superior to morpholine (B109124) or 8-oxa-3-azabicyclo[3.2.1]octane. researchgate.net
The following table summarizes the impact of substituent patterns at various positions on the activity of imidazo[1,2-b]pyridazine derivatives.
Table 1: Impact of Substituent Patterns on Biological Activity| Position | Substituent | Target/Activity | Observation | Reference(s) |
|---|---|---|---|---|
| C-2 | 2-N,N-dimethylaminophenyl | β-Amyloid Plaques | Appears to be a requirement for high binding affinity. | nih.gov |
| C-2 | Pyridinyl or Thiophenyl | β-Amyloid Plaques | Significantly reduced binding affinity compared to phenyl. | nih.gov |
| C-3 | Hydrogen | mTOR Kinase | More favorable than methyl or ethyl groups. | researchgate.netnih.gov |
| C-3 & C-6 | Optimized substituents | IKKβ/TNFα | Increased inhibitory activity. | nih.gov |
| C-6 | 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino | Tyk2 JH2 | Dramatically improved metabolic stability. | nih.gov |
| C-6 | Methylthio | β-Amyloid Plaques | Higher affinity than the methoxy (B1213986) analogue. | nih.gov |
| C-8 | (S)-3-methylmorpholine | ALK2 Kinase | Superior activity compared to morpholine. | researchgate.net |
The chemical nature of the substituents—whether they are alkyl, aryl, heteroaryl, or halogen—plays a definitive role in the biological profile of imidazo[1,2-b]pyridazine compounds.
Alkyl Substituents: The introduction of ω-fluoroethyl or ω-fluoropropyl groups at the C-6 position has been shown to decrease binding affinity for β-amyloid plaques. nih.gov In another study, replacing a cyclopropyl (B3062369) group with an isopropyl group at an amide side chain at C-3 slightly decreased cellular activity, while a larger 3-hydroxy-2,2-dimethylpropyl group was well-tolerated. nih.gov
Aryl Substituents: A phenyl ring at the C-2 position is often important for high binding affinity in certain classes of these compounds. nih.gov Diaryl urea (B33335) derivatives of imidazo[1,2-b]pyridazine have exhibited significant anti-proliferative activity. nih.gov
Heteroaryl Substituents: The replacement of a phenyl ring with heteroaryl rings like pyridinyl or thiophenyl can be detrimental to activity in some cases. nih.gov However, in other instances, such as with Tyk2 JH2 inhibitors, a variety of N1-heteroaryl groups on a 2-oxo-1,2-dihydropyridin-3-yl moiety at C-6 were found to be suitable for activity, with a 2-pyridyl group providing enhanced permeability. nih.gov
Halogen Substituents: Halogens are frequently incorporated into the imidazo[1,2-b]pyridazine scaffold. A halogen at the C-6 position is often used as a handle for further synthetic modifications, such as Suzuki cross-coupling reactions. researchgate.netthesciencein.org The introduction of a fluorine atom, as seen in a (1R,2S)-2-fluorocyclopropyl group, enhanced Tyk2 JH2 binding affinity by four-fold. nih.gov
In more complex derivatives, such as conjugates, the linker connecting the imidazo[1,2-b]pyridazine core to other chemical moieties is critical. For the kinase inhibitor ponatinib, a rigid ethynyl (B1212043) linker is vital for binding to both native and mutant ABL kinase. researchgate.net This linker helps the molecule adopt the correct orientation and conformation within the binding site, providing an entropic advantage. researchgate.net The slim nature of the alkyne linker is also crucial to avoid steric hindrance. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For imidazo[1,2-b]pyridazine derivatives, Hologram QSAR (HQSAR) has been employed to analyze their activity as p38 MAP kinase antagonists. koreascience.kr An HQSAR model was developed that successfully predicted the inhibitory activity of these compounds. koreascience.kr Contribution maps from this model revealed that hydrogen and nitrogen atoms in the imidazo[1,2-b]pyridazine rings contributed positively to the inhibitory effect. koreascience.kr Such models provide valuable insights for designing more potent and selective inhibitors. koreascience.kr
Spectral Structure-Activity Relationship (S-SAR) Analysis
While specific studies explicitly termed "Spectral Structure-Activity Relationship (S-SAR)" for 6-Ethoxyimidazo[1,2-b]pyridazine are not prevalent in the reviewed literature, the principles of S-SAR, which correlate spectral data with biological activity, are implicitly used. For instance, the analysis of NMR and X-ray diffraction data helps to confirm the regioselectivity of reactions and the final structure of synthesized pyrrolo[1,2-b]pyridazines, which is fundamental to understanding their structure-activity relationships. nih.gov
Conformational Requirements for Biological Activity
The three-dimensional conformation of imidazo[1,2-b]pyridazine derivatives is a critical determinant of their biological function. The ability of a molecule to adopt a specific conformation can significantly influence its interaction with a biological target.
For Tyk2 JH2 inhibitors, the ability to form intramolecular hydrogen bonds was found to be a key factor in enhancing membrane permeability. nih.gov Single-crystal X-ray analysis confirmed a conformation where the dihedral angle between two heteroaryl rings was significantly smaller, allowing for these intramolecular interactions. nih.gov This shielding of polar groups makes the molecule less polar and more permeable. nih.gov
In the case of ponatinib, the rigid nature of its ethynyl linker is crucial for maintaining the correct conformation for binding to its target kinase. researchgate.net This conformational rigidity minimizes the entropic penalty upon binding, contributing to its high potency. researchgate.net
Ligand-Target Binding Modes and Interaction Analysis
While specific crystallographic or in-silico binding studies for this compound are not extensively detailed in publicly available research, significant insights have been gained from structural and computational analyses of various derivatives of the core imidazo[1,2-b]pyridazine scaffold. These studies reveal that this chemical class can adopt diverse binding modes to interact with a range of protein targets, particularly kinases, in a highly specific manner. The interaction patterns are crucial for understanding their mechanism of action and for the rational design of new, more potent, and selective inhibitors.
Research has demonstrated that imidazo[1,2-b]pyridazine derivatives are versatile kinase inhibitors, capable of targeting different regions within the ATP-binding pocket. semanticscholar.orgtandfonline.com The binding mode is often dependent on the specific kinase and the substitution pattern on the imidazo[1,2-b]pyridazine core.
Binding with PIM Kinases
A high-resolution crystal structure of a PIM1 kinase in complex with an imidazo[1,2-b]pyridazine inhibitor revealed a surprising and atypical binding mode. semanticscholar.org Unlike many conventional kinase inhibitors that form hydrogen bonds with the kinase hinge region, this class of compounds interacts with the N-terminal lobe's αC helix. semanticscholar.org This interaction makes the inhibitors ATP-competitive, as they occupy the ATP-binding site, but not strictly ATP-mimetic, which contributes to their enhanced selectivity over other kinases. semanticscholar.org The analysis showed a close contact (4 Å) between the Val126 side chain of PIM1 and the carbonyl oxygen of a substituent on the inhibitor, an interaction that may influence the flexibility of the hinge region. semanticscholar.org
Binding with Haspin Kinase
In the context of Haspin kinase inhibition, a co-crystal structure showed an imidazo[1,2-b]pyridazine derivative binding in a more classical, ATP-competitive fashion. tandfonline.com The inhibitor adopted a planar conformation within the active site. Key interactions included:
The indazole moiety forming hydrogen bonds with the hinge region of the kinase. tandfonline.com
The imidazopyridazine core extending deeper into the pocket to interact with the catalytic lysine, Lys511. tandfonline.com
An amino alkyl side chain occupying a space toward the solvent-exposed region. tandfonline.com
This detailed structural information guided the optimization of inhibitors, where the strategic placement of hydrogen bond acceptors, such as oxygen atoms in a morpholine ring, was found to significantly improve inhibitory activity compared to derivatives with a pyrrolidine (B122466) ring. tandfonline.com
Binding with Tyrosine Kinase 2 (Tyk2)
Derivatives of imidazo[1,2-b]pyridazine have been developed as potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain. A co-crystal structure of a derivative, compound 6c , bound to the Tyk2 JH2 domain, identified two primary hydrogen bond networks responsible for its high-affinity binding. nih.gov
Hinge Region Network : Hydrogen bonds are formed between the N1 nitrogen of the imidazopyridazine core and the backbone NH of Val690, as well as between a methylamino substituent and the carbonyl group of Val690. nih.gov
Gatekeeper Region Network : The C3 amide carbonyl of the inhibitor forms hydrogen bonds with the NH of Lys642 and, through a bridging water molecule, with the carbonyl of Glu688. nih.gov
This dual-network interaction anchors the ligand firmly in the binding pocket. Further studies on related analogs showed that intramolecular hydrogen bonding could be engineered into the molecule to shield polar groups, thereby improving membrane permeability. nih.gov
Binding with DYRK1A and CDK12/13 Kinases
The versatility of the scaffold is further highlighted by its application in targeting other kinases. An imidazo[1,2-b]pyridazine derivative, compound 17 , was identified as a potent inhibitor of DYRK1A, and its binding mode was confirmed by X-ray crystallography, which enabled the rational design of analogs with improved selectivity. ox.ac.uk
Furthermore, a novel series of imidazo[1,2-b]pyridazine derivatives were designed as covalent inhibitors of Cyclin-Dependent Kinases 12 and 13 (CDK12/13). The lead compound from this series, compound 24 , was shown to form a covalent bond with Cys1039 in the CDK12 active site, leading to potent and sustained inhibition. nih.gov
The following table summarizes the specific ligand-target interactions for various imidazo[1,2-b]pyridazine derivatives.
| Target Protein | Inhibitor/Derivative | Key Interacting Residues | Binding Mode/Interaction Type |
|---|---|---|---|
| PIM1 Kinase | Imidazo[1,2-b]pyridazine derivative | Val126 | ATP-competitive; interacts with αC helix, not hinge region. semanticscholar.org |
| Haspin Kinase | Compound 12 | Lys511, Hinge Region Residues | ATP-competitive; H-bonds with hinge, interaction with catalytic lysine. tandfonline.com |
| Tyk2 (JH2 Domain) | Compound 6c | Val690, Lys642, Glu688 | Allosteric; dual H-bond networks with hinge and gatekeeper regions. nih.gov |
| DYRK1A Kinase | Compound 17 | Not specified | Binding mode confirmed by X-ray crystallography. ox.ac.uk |
| CDK12 | Compound 24 | Cys1039 | Covalent bond formation with cysteine residue in the active site. nih.gov |
Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations
In Vitro Metabolic Stability (e.g., Rodent Liver Microsomes)
In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo intrinsic clearance of a compound. nih.gov These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s. researchgate.netspringernature.com The rate at which the compound is metabolized provides an estimate of its half-life and potential for first-pass metabolism in the body. researchgate.net
While specific data for 6-Ethoxyimidazo[1,2-b]pyridazine is not available, studies on other imidazo[1,2-b]pyridazine (B131497) derivatives have shown that modifications to the core structure can dramatically improve metabolic stability. For instance, a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogues were found to have significantly enhanced metabolic stability compared to earlier 6-anilino imidazopyridazine compounds. nih.gov One particular analogue, designated as 6e, was noted to be more stable in rodent liver microsomes than related compounds 6f and 6g. nih.gov Another related compound, 6c, showed high stability with incubation recoveries of 92%, 77%, and 71% in human, rat, and mouse liver microsomes, respectively. nih.gov
Table 1: In Vitro Metabolic Stability of an Imidazo[1,2-b]pyridazine Analog (Compound 6c)
| Species | Microsome Incubation Recovery (%) |
|---|---|
| Human | 92 |
| Rat | 77 |
| Mouse | 71 |
Data relates to compound 6c, a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog, as described in scientific literature. nih.gov
Membrane Permeability Studies (e.g., Caco-2 Permeability)
Membrane permeability is a key determinant of a drug's oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium to predict the absorption of orally administered drugs. nih.govnih.gov Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that serves as a barrier for paracellular movement, and they also express various transporters and efflux proteins. nih.gov
For the imidazo[1,2-b]pyridazine class, Caco-2 permeability has been a focus of optimization. One research series found that an early compound showed very limited permeability with a Caco-2 value of 34 nm/s. nih.gov However, structural modifications, such as the introduction of a 2-pyridyl group on a 2-oxo-1,2-dihydropyridine ring attached at the 6-position, led to much-enhanced Caco-2 permeability, an effect attributed to the potential for forming intramolecular hydrogen bonds. nih.gov In contrast, another analog, 6j, which had a fluorine substitution, exhibited a lower Caco-2 value of 59 nm/s. nih.gov
Table 2: Caco-2 Permeability of Select Imidazo[1,2-b]pyridazine Analogs
| Compound ID | Caco-2 Permeability (nm/s) |
|---|---|
| Early Analog | 34 |
| Analog 6j | 59 |
Data relates to specific imidazo[1,2-b]pyridazine derivatives as described in scientific literature. nih.gov
In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Oral bioavailability (F) is the fraction of an orally administered drug that reaches systemic circulation. It is a critical parameter for orally delivered therapeutics. Pharmacokinetic (PK) studies in animal models are conducted to determine key parameters such as clearance, half-life, and oral bioavailability.
For a highly optimized imidazo[1,2-b]pyridazine derivative, referred to as compound 6, pharmacokinetic profiles were established in multiple species. This compound demonstrated excellent oral bioavailability, reaching 114% in rats, 86% in mice, 50% in dogs, and 46% in cynomolgus monkeys. nih.gov The high bioavailability in the rat was associated with a low clearance rate of 7.8 mL/min/kg. nih.gov
Table 3: Oral Bioavailability of an Imidazo[1,2-b]pyridazine Analog (Compound 6) in Various Species
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
|---|---|---|
| Mouse | 86 | 16 |
| Rat | 114 | 7.8 |
| Cynomolgus Monkey | 46 | 17 |
| Dog | 50 | 25 |
Data relates to compound 6, a potent and selective Tyk2 JH2 inhibitor with an imidazo[1,2-b]pyridazine core. nih.gov
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. Brain penetration is often assessed by measuring the ratio of the drug concentration in the brain to that in the plasma (B/P ratio).
While specific brain penetration data for this compound or its direct analogs were not found in the reviewed literature, research on other related heterocyclic systems highlights strategies for achieving CNS penetration. For example, in a series of aminothienopyridazine inhibitors of tau aggregation, compounds were optimized to achieve significant brain-to-plasma exposure ratios. nih.gov One promising compound from that series, compound 16, showed a total brain-to-plasma exposure ratio of approximately 1.6 over 16 hours after intravenous administration in mice, confirming its ability to penetrate the CNS. nih.gov
The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body tissues versus the plasma. nih.gov A high Vd indicates that the drug is extensively distributed into tissues, whereas a low Vd suggests it is largely confined to the plasma. No specific data regarding the volume of distribution for this compound or its close analogs were available in the reviewed literature.
Target Engagement and Pathway Modulation in Pre-clinical Pharmacodynamic Models
Pharmacodynamic (PD) models are used to investigate the biochemical and physiological effects of a drug on the body and to demonstrate that the drug is interacting with its intended target to produce a desired effect.
The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop potent inhibitors of various protein kinases. For example, the aforementioned compound 6, a potent and selective inhibitor of the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain, was shown to be highly effective in a rat PD model. nih.gov It demonstrated robust inhibition of IL-12/IL-18 induced interferon-gamma (IFNγ) production. nih.gov Furthermore, in a rat adjuvant arthritis model, this compound was fully efficacious at preventing paw swelling. nih.gov Other research has identified 6-substituted imidazo[1,2-b]pyridazines as nanomolar inhibitors of Transforming growth factor-β activated kinase (TAK1), a target in multiple myeloma. nih.gov The scaffold has also been key in developing potent and selective inhibitors of cyclin-dependent kinases (CDKs). researchgate.net
Table 4: Mentioned Compounds
| Compound Name/Identifier |
|---|
| This compound |
| 6-anilino imidazopyridazine |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine |
| Compound 6 (Tyk2 JH2 inhibitor) |
| Compound 6c |
| Compound 6e |
| Compound 6f |
| Compound 6g |
| Compound 6j |
| Aminothienopyridazine |
Computational and Biophysical Approaches in Research on 6 Ethoxyimidazo 1,2 B Pyridazine
Molecular Docking Studies of Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding modes of 6-Ethoxyimidazo[1,2-b]pyridazine derivatives and their interactions with various protein kinases.
For instance, in the development of inhibitors for Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, molecular docking studies have been instrumental. A cocrystal structure of a 6-anilino imidazopyridazine derivative bound to the Tyk2 JH2 domain revealed key hydrogen bond networks. nih.gov One network forms at the hinge region, involving interactions between the C8 methylamino NH and the carbonyl of Val690, and between the N1 of the imidazopyridazine core and the NH of Val690. Another significant interaction occurs near the gatekeeper residue, where the C3 amide carbonyl forms hydrogen bonds with the NH of Lys642 and the carbonyl of Glu688 through a bridging water molecule. nih.gov These insights have guided the modification of the 6-anilino group to improve metabolic stability, leading to the identification of a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety as a viable replacement. nih.gov
Similarly, in the design of inhibitors for Haspin, a mitotic protein kinase, docking models were used in conjunction with crystal structures to rapidly optimize lead compounds. nih.gov This dual approach allowed for the development of potent inhibitors with IC50 values in the nanomolar range. nih.gov The imidazo[1,2-b]pyridazine (B131497) scaffold has also been explored for its potential to inhibit other kinases like I-kappa B kinase (IKKβ) and cyclin-dependent kinases (CDKs). nih.govresearchgate.net In the case of IKKβ, an interaction model of imidazo[1,2-b]pyridazine compounds with the kinase was constructed to understand the structure-activity relationship (SAR). nih.gov For CDKs, protein-inhibitor crystal structures have confirmed different binding modes between the imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-b]pyridazine series, explaining the observed differences in their SAR. researchgate.net
The following table summarizes key protein targets for which molecular docking studies of imidazo[1,2-b]pyridazine derivatives have been conducted.
| Target Protein | Key Interacting Residues | Reference |
| Tyk2 JH2 | Val690, Lys642, Glu688 | nih.gov |
| Haspin | Not specified | nih.gov |
| IKKβ | Not specified | nih.gov |
| CDK2 | Not specified | researchgate.net |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability of the complex and the conformational changes that occur over time.
In a study involving imidazo[1,2-b]pyridazine derivatives as potential anticancer agents, MD simulations were performed using the Desmond software with the TIP3P water model in an isothermal-isobaric (NPT) ensemble. researchgate.net This approach helps to understand the stability of the ligand within the binding pocket of target proteins such as human ERα, MDM2, and CDK2. researchgate.net Although the specific outcomes for this compound were not detailed, the application of this methodology to the broader class of imidazo[1,2-b]pyridazines highlights its importance in confirming the stability of docked poses and understanding the dynamic nature of the binding interactions.
In Silico Prediction of Binding Affinities and Pharmacological Profiles
In silico methods are increasingly used to predict the binding affinities and pharmacological profiles of drug candidates, thereby reducing the time and cost of experimental screening. These methods range from machine learning models to empirical scoring functions. nih.govnih.gov
The prediction of protein-ligand binding affinity is a complex task. Machine learning approaches, particularly deep learning, have shown promise but require large and diverse datasets for training to ensure generalizability. nih.goved.ac.uk For instance, the ISLAND (in-silico proteins binding affinity prediction using sequence information) method utilizes machine learning to predict binding affinity based on sequence descriptors, offering an alternative when structural data is unavailable. nih.govarxiv.org
For imidazo[1,2-b]pyridazine derivatives, in silico predictions have been crucial in guiding lead optimization. For example, in the development of Tyk2 JH2 inhibitors, the Caco-2 permeability, a measure of intestinal absorption, was a key parameter that was predicted and then experimentally validated. nih.gov It was found that introducing a 2-pyridyl substituent on the 2-oxo-1,2-dihydropyridine ring enhanced Caco-2 permeability due to the formation of intramolecular hydrogen bonds. nih.gov
The table below presents a conceptual overview of how different in silico prediction methods can be applied to a compound like this compound.
| Prediction Method | Predicted Property | Relevance |
| Machine Learning (e.g., ISLAND) | Binding Affinity (ΔG, Kd) | Quantitative estimation of ligand-protein interaction strength. nih.govarxiv.org |
| QSAR (Quantitative Structure-Activity Relationship) | Biological Activity (e.g., IC50) | Correlates chemical structure with biological activity. |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | Pharmacokinetic and Toxicity Profile | Assesses drug-like properties of the compound. |
Virtual Screening for Identification of Novel Ligands and Hits
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach was instrumental in identifying imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors through high-throughput screening. nih.gov
The process often starts with a known active compound or a pharmacophore model. For example, the imidazo[1,2-b]pyridazine scaffold itself has been identified as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple protein targets. nih.gov This makes it an excellent starting point for virtual screening campaigns to discover new inhibitors for various kinases. nih.gov
A scaffold-hopping strategy, which involves modifying the core structure of a known active molecule, was employed to discover new antikinetoplastid agents based on a 3-nitroimidazo[1,2-a]pyridine (B1296164) core. mdpi.com This led to the exploration of the 3-nitroimidazo[1,2-b]pyridazine (B98374) series. mdpi.com
Theoretical Calculations for Electronic Structure and Reactivity
Theoretical calculations, such as those based on density functional theory (DFT), provide detailed information about the electronic structure, molecular orbitals, and reactivity of a molecule. While specific theoretical calculations for this compound are not extensively reported in the provided context, such studies are fundamental to understanding its chemical behavior.
For instance, understanding the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can provide insights into the reactivity of the imidazo[1,2-b]pyridazine ring system and how substituents at different positions influence its interaction with biological targets. These calculations can also help in rationalizing observed structure-activity relationships. The persistence of normal taste reactivity in rats with 6-hydroxydopamine-induced aphagia suggests that the hedonic capacity can be neurologically separated from motivated appetitive behavior. nih.gov
Rational Design Strategies for Compound Optimization
Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the biological target and the ligand's mode of action. This approach has been extensively used to optimize imidazo[1,2-b]pyridazine derivatives.
A prime example is the optimization of Tyk2 JH2 inhibitors. nih.gov Starting from a 6-anilino imidazopyridazine lead, researchers systematically modified the structure to improve metabolic stability and oral bioavailability. nih.gov This led to the discovery that a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino group was a superior replacement for the anilino group. nih.gov Further structure-activity relationship (SAR) studies on the N1-substituent of the pyridone ring and at the C3 position of the imidazopyridazine core led to the identification of highly potent and selective inhibitors. nih.govrsc.org
Similarly, in the quest for selective Haspin inhibitors, a series of imidazopyridazines were designed based on the known inhibitor CHR-6494, and the SAR was established to rapidly optimize the lead structure. nih.gov The development of Bruton's tyrosine kinase (BTK) inhibitors also followed a rational design approach, leading to a potent and selective covalent inhibitor that has entered clinical trials. nih.gov
Future Directions and Research Perspectives for 6 Ethoxyimidazo 1,2 B Pyridazine
Development of Novel Analogues with Enhanced Potency and Selectivity
The future development of 6-Ethoxyimidazo[1,2-b]pyridazine will heavily rely on the rational design and synthesis of new analogues with superior potency and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the core scaffold to optimize interactions with biological targets. nih.gov Research has consistently shown that substitutions at the 3- and 6-positions of the imidazo[1,2-b]pyridazine (B131497) ring are critical for modulating activity and selectivity. nih.gov
Future work will likely focus on creating extensive libraries of derivatives by introducing a wide variety of substituents. For instance, the development of macrocyclic derivatives has shown promise in overcoming drug resistance mutations in targets like anaplastic lymphoma kinase (ALK). nih.gov Similarly, the creation of covalent inhibitors, where a reactive group is incorporated to form a permanent bond with the target protein, represents a powerful strategy for achieving high potency and prolonged duration of action, as seen with inhibitors of Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinases 12/13 (CDK12/13). nih.govacs.org
Optimization efforts will also target kinase selectivity. For example, researchers successfully developed imidazo[1,2-b]pyridazine-based inhibitors that were highly selective for Haspin kinase over other kinases like CDK1/CyclinB, which is crucial for minimizing off-target effects. nih.gov By systematically exploring different chemical groups—from simple alkyl and aryl moieties to more complex heterocyclic systems—at various positions on the scaffold, researchers can fine-tune the pharmacological profile of these compounds. The goal is to identify lead candidates with nanomolar inhibitory concentrations against their intended targets while maintaining a clean profile against a broad panel of other enzymes. acs.orgrsc.org
Table 1: Examples of Imidazo[1,2-b]pyridazine Derivatives and Their Biological Targets
| Compound Class | Target Kinase(s) | Key Findings |
|---|---|---|
| Diaryl Urea (B33335) Derivatives | mTOR | Showed significant anti-proliferative activity against non-small cell lung cancer cell lines. nih.gov |
| 3,6-Disubstituted Derivatives | IKKβ | Optimization of substituents led to increased inhibitory activity against TNFα. nih.gov |
| Covalent Inhibitors | CDK12/13 | Compound 24 demonstrated superior efficacy to the known inhibitor THZ531 in suppressing TNBC cell proliferation. nih.gov |
| Macrocyclic Derivatives | ALK (mutant forms) | Designed to overcome resistance to second-generation ALK inhibitors. nih.gov |
Exploration of Additional Biological Targets and Disease Areas
The versatility of the imidazo[1,2-b]pyridazine scaffold allows for its application across a wide spectrum of diseases, extending far beyond a single target class. dergipark.org.tr While kinase inhibition has been a major focus, with derivatives showing activity against mTOR, IKKβ, ALK, TAK1, and Haspin, future research will undoubtedly broaden this scope. nih.govnih.govnih.govrsc.orgnih.gov
Oncology: In cancer research, new targets continue to be explored. Derivatives have been developed as potent inhibitors of CDK12/13 for triple-negative breast cancer and as irreversible inhibitors of BTK for B-cell malignancies. nih.govacs.org The scaffold's proven success as an anticancer agent suggests its potential utility against other cancer-related kinases and pathways. researchgate.net
Neurodegenerative Diseases: A promising avenue of research is the development of imidazo[1,2-b]pyridazines as agents for imaging and potentially treating neurodegenerative disorders. Certain derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.gov Future work could focus on optimizing these compounds to serve as PET radiotracers for early diagnosis or as therapeutic agents that interfere with plaque formation. nih.govnih.gov
Infectious and Neglected Tropical Diseases: The scaffold has demonstrated significant potential in combating infectious agents. Derivatives have been synthesized and tested for activity against various pathogens, including:
Fungi: Compounds have shown broad-spectrum antifungal activity against plant pathogenic fungi. nih.govnih.gov Recent studies have also targeted Madurella mycetomatis, the primary cause of the neglected tropical disease eumycetoma. nih.gov
Parasites: Research has identified activity against kinetoplastids like Leishmania and Trypanosoma brucei, the causative agents of leishmaniasis and sleeping sickness, respectively. mdpi.com
Bacteria: Novel benzohydrazide-containing derivatives have been screened for anti-tubercular activity against Mycobacterium tuberculosis.
Given the urgent need for new antimicrobial and antiparasitic drugs, these findings provide a strong rationale for intensifying research in this area.
Advancements in Synthetic Methodologies for Complex Derivatives
The exploration of novel this compound analogues is intrinsically linked to the development of efficient and versatile synthetic strategies. Traditional methods often involve the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov However, to generate the complex and diverse structures required for modern drug discovery, more advanced methodologies are essential.
Future synthetic research will likely focus on:
Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are powerful tools for functionalizing the imidazo[1,2-b]pyridazine core. researchgate.net These methods allow for the precise introduction of a wide range of aryl, alkyl, and amino groups, which is crucial for detailed SAR studies. researchgate.net
C-H Activation: Direct C-H activation is an increasingly important strategy that offers a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials (e.g., halogenated scaffolds). researchgate.net
Novel Cyclization and Rearrangement Reactions: Researchers are exploring innovative one-pot methodologies and cycloaddition reactions to construct the core heterocyclic system and its fused derivatives. mdpi.commdpi.com For example, 1,3-dipolar cycloaddition reactions using mesoionic intermediates provide a regioselective route to new pyrrolo[1,2-b]pyridazines. mdpi.com
Flow Chemistry and Automation: The use of flow chemistry can enable safer, more scalable, and efficient synthesis of intermediates and final compounds, accelerating the production of compound libraries for screening.
These advanced synthetic methods will be critical for creating next-generation derivatives, including complex macrocycles and compounds with precisely positioned functional groups designed for specific target interactions. nih.govresearchgate.net
Application of Artificial Intelligence and Machine Learning in Structure-Based Drug Design
Key applications in the context of this scaffold include:
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules from scratch that are optimized for desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netresearchgate.net
Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to identify those most likely to be active against a biological target. nih.gov This reduces the time and cost associated with high-throughput screening of physical compounds.
Predictive Modeling: ML models can be trained to predict various properties, including biological activity (QSAR models), physicochemical characteristics, and potential toxicity. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates. For instance, AI can predict the 3D structure of target proteins, which is essential for structure-based drug design. nih.gov
Optimization of Hits: Once an initial "hit" compound is identified, ML algorithms can suggest modifications to improve its potency, selectivity, and pharmacokinetic properties, guiding the hit-to-lead optimization process. peerj.com
Synergistic Therapeutic Strategies with this compound Derivatives
Looking ahead, a significant area of research will be the exploration of synergistic therapeutic strategies. Many complex diseases, particularly cancer, are driven by multiple biological pathways. Combination therapy, which involves using drugs with different mechanisms of action, is often more effective than monotherapy and can help overcome drug resistance.
Given that imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of numerous key signaling proteins in cancer (e.g., ALK, BTK, mTOR, TAK1), they are prime candidates for inclusion in combination regimens. nih.govacs.orgrsc.orgnih.gov Future research should investigate the synergistic effects of combining a novel this compound-based inhibitor with:
Standard-of-care chemotherapies.
Other targeted therapies that inhibit parallel or downstream pathways.
Immunotherapies such as checkpoint inhibitors, where modulating kinase signaling could enhance the anti-tumor immune response.
Similarly, in infectious diseases, combining an imidazo[1,2-b]pyridazine-based antifungal or antiparasitic agent with existing drugs could lead to enhanced efficacy, reduced treatment duration, and a lower likelihood of resistance developing. nih.gov Preclinical studies using cell culture and animal models will be essential to identify promising synergistic combinations and elucidate the underlying mechanisms of their enhanced therapeutic effect.
Q & A
Q. What are the common synthetic routes for preparing 6-substituted imidazo[1,2-b]pyridazine derivatives, and how does the choice of substituent affect reaction optimization?
The synthesis of 6-substituted imidazo[1,2-b]pyridazines often involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 6-chloroimidazo[1,2-b]pyridazine (a key intermediate) with aryl boronic acids under Pd(PPh₃)₂Cl₂ catalysis in DMF yields aryl-substituted derivatives. Reaction optimization requires solvent selection (e.g., DMA vs. pentan-1-ol) and halogen specificity (bromides vs. chlorides) to achieve high turnover frequencies . Alternatively, condensation between R-bromoketones and 3-amino-6-halopyridazines under mild basic conditions (e.g., NaHCO₃) forms the imidazo[1,2-b]pyridazine backbone. Halogenation of the pyridazine ring enhances nucleophilicity, favoring alkylation at non-adjacent nitrogen positions .
Q. How can researchers validate the regioselectivity of alkylation or arylation reactions in imidazo[1,2-b]pyridazine derivatives?
Regioselectivity in Minisci alkylation or direct arylation can be confirmed via X-ray crystallography or comparative NMR analysis. For instance, recent corrections to ACS Catalysis studies revealed that alkyl radicals preferentially add to the C8 position of 6-chloroimidazo[1,2-b]pyridazine, contradicting earlier assignments. Researchers should cross-reference spectral data with corrected literature and employ crystallography to resolve ambiguities .
Q. What basic structure-activity relationship (SAR) trends are observed for imidazo[1,2-b]pyridazines in kinase inhibition?
Substituents at the 6-position significantly influence kinase affinity and selectivity. For example, ethoxy or chloro groups at C6 enhance binding to TYK2’s pseudokinase domain (JH2), while modifications at C3 (e.g., fluorophenyl groups) improve cellular potency. Maintaining selectivity over the catalytic domain (JH1) requires iterative scaffold optimization, such as reducing steric bulk in the imidazo[1,2-b]pyridazine core .
Advanced Research Questions
Q. How can researchers address contradictions in reported regioselectivity during functionalization of imidazo[1,2-b]pyridazine scaffolds?
Discrepancies in regioselectivity (e.g., C2 vs. C8 alkylation) arise from divergent reaction mechanisms (radical vs. electrophilic pathways). To resolve this:
- Use computational modeling (DFT) to predict reactive sites.
- Employ isotopic labeling or trapping experiments to identify intermediates.
- Validate products via X-ray crystallography, as demonstrated in corrected Minisci alkylation studies .
Q. What strategies improve selectivity of imidazo[1,2-b]pyridazine derivatives against closely related kinases (e.g., DYRK1A vs. CLK1)?
Structure-guided design leveraging X-ray crystallography of inhibitor-kinase complexes is critical. For DYRK1A inhibitors, introducing a methylsulfonyl group at C3 and a pyridyl moiety at C6 enhances selectivity over CLK1 by exploiting hydrophobic pocket differences. In silico docking and free-energy perturbation calculations further refine interactions with gatekeeper residues (e.g., Leu241 in DYRK1A vs. Phe434 in CLK1) .
Q. How can researchers optimize imidazo[1,2-b]pyridazine derivatives for blood-brain barrier (BBB) penetration in CNS-targeted therapies?
Key modifications include:
- Reducing molecular weight (<450 Da) and polar surface area (<90 Ų).
- Introducing lipophilic substituents (e.g., trifluoromethyl or ethylpropyl groups) at C6/C8 positions.
- Validating BBB penetration via in vitro PAMPA-BBB assays and in vivo pharmacokinetic studies, as seen in corticotropin-releasing factor receptor 1 antagonists .
Q. What methodologies are effective for analyzing substituent effects on imidazo[1,2-b]pyridazine binding to biological targets (e.g., β-amyloid plaques)?
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]diazepam displacement in CNS studies) to quantify IC₅₀ values. Methylenedioxy groups at C3/C6 enhance affinity for GABA receptors .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding.
- Molecular dynamics simulations : Predict stability of ligand-target complexes, particularly for bulky substituents like benzamidomethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
